

structure of [D-Trp11]-Neurotensin

C₈₀H₁₂₂N₂₂O₁₉

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Compound Focus: [D-Trp11]-NEUROTENSIN

Cat. No.: S12883307

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Structural and Quantitative Data

The table below summarizes the core structural and quantitative data for [D-Trp11]-Neurotensin.

Property	Description
Amino Acid Sequence	Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu [1] [2]
Modification	Substitution of L-tyrosine at position 11 with D-tryptophan (D-Trp) [3]
CAS Number	100929-52-0 [1] or 75644-95-0 [2]
Molecular Formula	C ₈₀ H ₁₂₂ N ₂₂ O ₁₉ [1] [2]
Molecular Weight	1695.96 g/mol [2] or 1696 g/mol [1]
Biological Activity	Neurotensin receptor antagonist (NTS1) [3]

Functional Characterization and Applications

[D-Trp11]-Neurotensin functions primarily as an **antagonist** for the high-affinity neurotensin receptor 1 (NTS1) [3]. Its discovery was significant as it was one of the first available antagonists for studying this

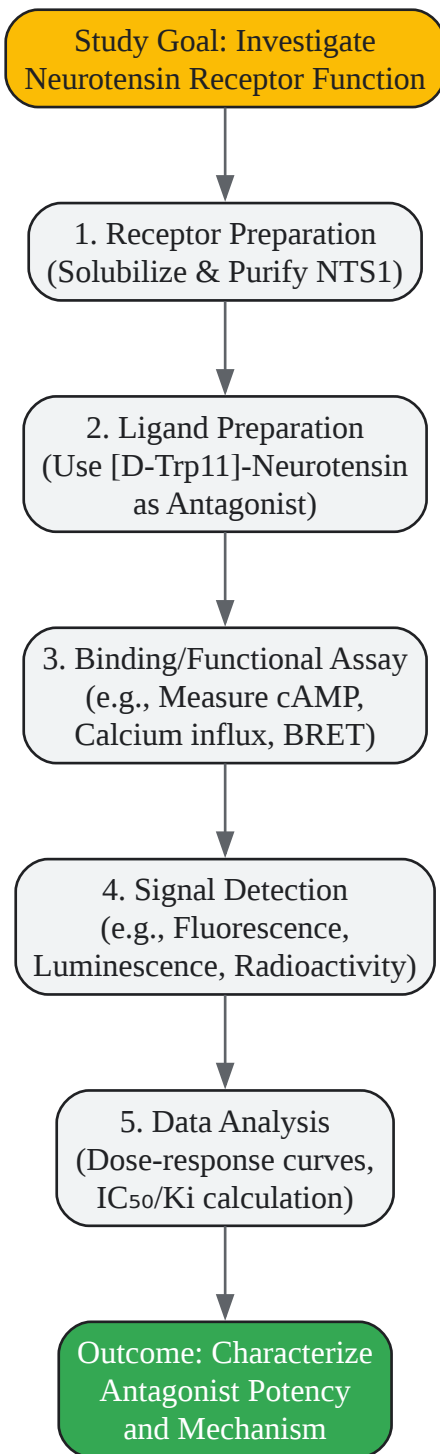
receptor, revealing that the C-terminal end of neurotensin is critical for receptor binding and activity [3].

This analogue is widely used in research to:

- **Block endogenous neurotensin signaling** to study the physiological roles of NTS1.
- **Investigate NTS1 function** in the central nervous system and gastrointestinal tract [3].
- **Serve as a reference compound** for evaluating new neurotensin receptor ligands.

Experimental Workflow for Receptor-Ligand Interaction Studies

The following diagram outlines a general experimental workflow for studying neurotensin receptor-ligand interactions, illustrating the context in which analogues like **[D-Trp11]-Neurotensin** are typically used.



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Detailed Experimental Protocol

Here is a detailed methodology for a competitive binding assay, a common application for **[D-Trp11]-Neurotensin**.

Objective: To determine the inhibitory constant (K_i) of **[D-Trp11]-Neurotensin** by measuring its ability to compete with a radiolabeled ligand for binding to NTS1.

Materials:

- **Cell Membrane Preparation:** Membranes from cells expressing recombinant NTS1 (e.g., HEK293 cells) [4].
- **Ligands:** **[D-Trp11]-Neurotensin** (unlabeled competitor), [^3H]-Neurotensin or [^{125}I]-Neurotensin (radiolabeled tracer) [3].
- **Assay Buffer:** Typically 50 mM HEPES or Tris buffer, pH 7.4, containing MgCl_2 (5-10 mM), bovine serum albumin (0.1-0.5%), and a protease inhibitor cocktail.
- **Equipment:** Cell homogenizer, ultracentrifuge, 96-well filtration plates, beta or gamma counter.

Procedure:

- **Membrane Preparation:** Harvest NTS1-expressing cells. Homogenize cells in ice-cold buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet membranes. Resuspend the pellet in assay buffer and determine protein concentration.
- **Reaction Setup:**
 - In a 96-well plate, add a fixed concentration of the membrane preparation (e.g., 5-10 μg protein per well).
 - Add a fixed, near-saturating concentration of the radiolabeled neurotensin (e.g., 0.5 nM K_d concentration).
 - Add increasing concentrations of **[D-Trp11]-Neurotensin** (e.g., from 10^{-11} M to 10^{-6} M) to generate a competition curve. Include wells for total binding (no competitor) and non-specific binding (with a large excess of unlabeled neurotensin, e.g., 1 μM).
 - Bring the total volume to a constant with assay buffer.
- **Incubation:** Incubate the reaction mixture for 60-90 minutes at a constant temperature (e.g., 25°C or 4°C) to reach binding equilibrium.
- **Separation and Measurement:** Terminate the reaction by rapid filtration through GF/B or GF/C filter plates pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters several times with ice-cold buffer to remove unbound radioactivity. Measure the bound radioactivity on the filters using a scintillation or gamma counter.
- **Data Analysis:**
 - Calculate specific binding at each competitor concentration: $\text{Specific Binding} = \text{Total Binding} - \text{Non-specific Binding}$.

- Fit the competition data ($\log[\text{inhibitor}]$ vs. normalized specific binding) to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
- Obtain the IC_{50} value (concentration of competitor that inhibits 50% of specific binding).
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L] / K_d(L))$, where $[L]$ is the concentration of the radioligand used, and $K_d(L)$ is its dissociation constant.

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References

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